2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a useful research compound. Its molecular formula is C16H23NO4S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13477939 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prevalence and Biotransformation of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) have been identified as emerging contaminants, with studies documenting their presence in maternal plasma, cord plasma, and placenta samples, indicating prenatal exposure and placental transfer. Research by Du et al. (2019) highlighted the detection of SPAs and their transformation products in a population of pregnant women from South China, suggesting widespread exposure and potential health implications Du et al., 2019.
Exposure to SPAs in Consumer Products
Another study focused on the quantification of SPAs, including butylated hydroxytoluene (BHT), in urine samples from various populations, highlighting widespread human exposure to these compounds. Wang and Kannan (2019) found BHT in a significant portion of urine samples across multiple countries, underscoring the global exposure to SPAs through consumer products Wang & Kannan, 2019.
Biomonitoring and Health Implications
Further research by Schmidtkunz et al. (2020) on the biomonitoring of BHT and its metabolites in young German adults from the Environmental Specimen Bank revealed a constant background exposure among the population. This study provides insights into the persistence of such chemicals in humans and potential long-term health effects Schmidtkunz et al., 2020.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)12-4-6-14(7-5-12)21-10-15(18)17-13-8-9-22(19,20)11-13/h4-7,13H,8-11H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGGLLNOUVMDLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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